molecular formula C17H16O2 B11862934 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro- CAS No. 105480-69-1

1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-

Cat. No.: B11862934
CAS No.: 105480-69-1
M. Wt: 252.31 g/mol
InChI Key: WYZQWDFFACJHDM-UHFFFAOYSA-N
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Description

1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- is a unique organic compound characterized by its spirobiindane skeleton. This compound is known for its C2-symmetry, strong rigidity, high stability, and ease of modification. It has been developed into a series of chiral ligands and catalysts, achieving significant success in the field of catalytic asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves the construction of the spiro skeleton. One common method includes the use of bisphenol A or bisphenol C as starting materials. The reaction mechanism involves the formation of the spiro skeleton through a series of steps, including the use of reagents such as bromine for bromination .

Industrial Production Methods

Industrial production of this compound often requires laborious synthetic and resolution steps to obtain the desired chiral forms. The current methods usually produce racemic mixtures, which necessitate further chiral resolution. There is an ongoing effort to develop more efficient methods for the asymmetric catalytic synthesis of chiral spiro ligands from readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves its role as a chiral ligand or catalyst. It exerts its effects by facilitating asymmetric synthesis reactions, where it interacts with various molecular targets and pathways to produce enantiomerically pure products. The spirobiindane skeleton provides the necessary rigidity and stability for these reactions .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane-1,6-diol/dione: Another compound with a spiro skeleton, but with different properties and applications.

    Bisphenol A: Used as a starting material in the synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro-.

    Bisphenol C: Another starting material for the synthesis of the compound.

Uniqueness

1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- stands out due to its C2-symmetry, strong rigidity, high stability, and ease of modification. These properties make it a privileged chiral ligand and catalyst in the field of catalytic asymmetric synthesis .

Properties

CAS No.

105480-69-1

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-5,5'-diol

InChI

InChI=1S/C17H16O2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10,18-19H,5-8H2

InChI Key

WYZQWDFFACJHDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C=C(C=C3)O)C4=C1C=CC(=C4)O

Origin of Product

United States

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